molecular formula C15H23NO4S B13376980 N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine

Cat. No.: B13376980
M. Wt: 313.4 g/mol
InChI Key: DQTZCCVUEHEVIV-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine is a compound with a complex structure that includes a sulfonyl group attached to a beta-alanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine typically involves the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with beta-alanine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfone derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine is unique due to the presence of both the sulfonyl and beta-alanine groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C15H23NO4S/c1-10-8-12(15(3,4)5)9-13(11(10)2)21(19,20)16-7-6-14(17)18/h8-9,16H,6-7H2,1-5H3,(H,17,18)

InChI Key

DQTZCCVUEHEVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NCCC(=O)O)C(C)(C)C

Origin of Product

United States

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